molecular formula C15H19N5O3 B2925953 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea CAS No. 2034424-09-2

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea

Cat. No. B2925953
CAS RN: 2034424-09-2
M. Wt: 317.349
InChI Key: UFAFSNZDWNACSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea is a chemical compound that is widely used in scientific research. It is a uronium coupling reagent that is used to activate carboxylic acids for peptide synthesis. This compound is also used in the synthesis of various organic compounds and is known for its high efficiency and low toxicity.

Scientific Research Applications

Corrosion Inhibition

The derivatives of 1,3,5-triazinyl urea, including compounds structurally related to "1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea," have been evaluated for their corrosion inhibition efficiency on mild steel in acidic solutions. Studies have demonstrated that these compounds are effective corrosion inhibitors, suggesting their adsorption onto the metal surface through active centers in the molecules, which leads to the formation of a protective layer against corrosion. This application is crucial for extending the lifespan of metals in corrosive environments, such as in industrial applications B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011.

Antibacterial and Anti-HIV Activities

Compounds incorporating the 1,3,5-triazinyl moiety have been synthesized and tested for their biological activities, including antibacterial and anti-HIV properties. This research highlights the potential of these compounds in contributing to the development of new therapeutic agents against infectious diseases. The structural versatility of the triazinyl urea derivatives allows for targeted modifications to enhance their biological efficacy R. Patel, K. Chikhalia, C. Pannecouque, E. Clercq, 2007.

Synthesis of Novel Compounds

Research has focused on synthesizing new classes of compounds using the triazinyl urea framework, exploring its utility in creating innovative materials with potential applications in various fields, including materials science and pharmaceuticals. The ability to synthesize diverse derivatives opens avenues for the development of compounds with tailored properties for specific applications Shotaro Hirao, Rumi Saeki, Toru Takahashi, Kento Iwai, N. Nishiwaki, Yasushi Ohga, 2022.

Chemical Synthesis Enhancements

The use of triazinyl urea derivatives has been instrumental in facilitating efficient chemical reactions, such as condensing agents leading to the formation of amides and esters. These compounds enhance synthetic methodologies by improving yields and simplifying procedures, which is valuable for both research and industrial chemical synthesis M. Kunishima, Chiho Kawachi, J. Monta, K. Terao, F. Iwasaki, S. Tani, 1999.

Environmental and Agricultural Applications

Triazinyl urea derivatives have been investigated for their environmental stability and effects on agricultural practices, particularly as components of herbicides. Understanding the degradation behavior and environmental impact of these compounds is crucial for developing sustainable agricultural practices and minimizing adverse ecological effects G. Dinelli, A. Vicari, C. Accinelli, 1998.

properties

IUPAC Name

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-4-10-7-5-6-8-11(10)17-13(21)16-9-12-18-14(22-2)20-15(19-12)23-3/h5-8H,4,9H2,1-3H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAFSNZDWNACSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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